

# Application Note & Protocols: Dosimetry Calculations for Radiolabeled JM#21 Derivative 7

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Compound of Interest

Compound Name:

DOTA Conjugated JM#21
derivative 7

Cat. No.:

B15135366

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Targeted radionuclide therapy represents a significant advancement in oncology, delivering cytotoxic radiation directly to tumor cells while minimizing damage to healthy tissues. The efficacy and safety of these therapies are critically dependent on accurate dosimetry, which quantifies the absorbed radiation dose in both target and non-target organs. This document outlines the comprehensive methodology for performing dosimetry calculations for a novel hypothetical peptide, JM#21 derivative 7, radiolabeled with Lutetium-177 (177Lu). JM#21 derivative 7 is a promising peptide construct designed to target a specific cell surface receptor overexpressed in certain cancers. By following these protocols, researchers can obtain the necessary data to evaluate the therapeutic potential and radiation safety profile of 177Lu-JM#21 derivative 7.

The overall workflow involves radiolabeling the peptide, performing quality control, conducting preclinical biodistribution and imaging studies in an appropriate animal model, and finally, calculating the absorbed radiation dose to various organs using the Medical Internal Radiation Dose (MIRD) schema.[1][2][3][4][5]

# **Experimental Protocols**



# Protocol 1: Radiolabeling of JM#21 Derivative 7 with Lutetium-177

This protocol describes the direct radiolabeling of a DOTA-conjugated JM#21 derivative 7 with <sup>177</sup>LuCl<sub>3</sub>.[6][7][8][9][10]

#### Materials:

- DOTA-JM#21 derivative 7 peptide (1 mg/mL in sterile water)
- 177LuCl₃ solution (ITM Medical Isotopes GmbH or equivalent)
- Sodium acetate buffer (0.4 M, pH 5.0)
- Gentisic acid solution (50 mg/mL in water, as a radioprotectant)
- · Sterile, pyrogen-free reaction vials
- Heating block set to 95°C
- Dose calibrator

#### Procedure:

- In a sterile reaction vial, combine 10 μL of the DOTA-JM#21 derivative 7 solution (10 μg, ~5 nmol, assuming a MW of ~2000 Da) with 100 μL of sodium acetate buffer.
- Add 5 μL of the gentisic acid solution to the vial to minimize radiolysis.
- Carefully add 20-50 MBq of <sup>177</sup>LuCl<sub>3</sub> solution to the reaction vial. The volume will depend on the activity concentration of the stock solution.
- · Gently mix the contents of the vial.
- Incubate the reaction mixture in a heating block at 95°C for 30 minutes.
- After incubation, allow the vial to cool to room temperature.



• Measure the total activity in the vial using a calibrated dose calibrator for yield calculation.

## Protocol 2: Quality Control of <sup>177</sup>Lu-JM#21 Derivative 7

Quality control is essential to determine the radiochemical purity (RCP) and stability of the final product.[7][11][12]

- 2.1 Radiochemical Purity via Radio-TLC:
- · Stationary Phase: iTLC-SG strips.
- Mobile Phase: 0.1 M citric acid solution.
- Procedure:
  - Spot a small aliquot (~1 μL) of the reaction mixture onto the origin of an iTLC-SG strip.
  - Develop the chromatogram by placing the strip in a chamber containing the mobile phase.
  - In this system, free  $^{177}$ Lu will migrate with the solvent front (Rf = 1.0), while the radiolabeled peptide remains at the origin (Rf = 0.0).
  - After development, cut the strip in half and measure the radioactivity of each section in a gamma counter.
  - Calculate the RCP using the formula: RCP (%) = (Counts at Origin / (Counts at Origin + Counts at Solvent Front)) x 100
  - An RCP of >95% is typically required for further studies.[6]

#### 2.2 Stability in Human Serum:

- Procedure:
  - Add a small volume of purified <sup>177</sup>Lu-JM#21 derivative 7 to a vial containing fresh human serum.
  - Incubate the mixture at 37°C.



 At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot and analyze the RCP using the radio-TLC method described above to assess for degradation or dissociation of the radiolabel.

## **Protocol 3: Preclinical Biodistribution Study**

This protocol outlines the steps for an ex vivo biodistribution study in tumor-bearing mice to determine the uptake and clearance of the radiopharmaceutical.[13][14][15][16]

#### Animal Model:

- Female athymic nude mice, 6-8 weeks old.
- Tumors are established by subcutaneous injection of a relevant human cancer cell line that overexpresses the target for JM#21.

#### Procedure:

- Once tumors reach a suitable size (e.g., 100-200 mm³), randomize the mice into groups for different time points (e.g., 1h, 4h, 24h, 48h, 72h post-injection; n=4 per group).
- Prepare a sterile saline solution of  $^{177}$ Lu-JM#21 derivative 7 with a final activity concentration of approximately 1 MBq / 100  $\mu$ L.
- Administer a single intravenous (tail vein) injection of ~1 MBq of the radiopharmaceutical to each mouse. Record the exact injected dose for each animal by measuring the syringe before and after injection.
- At the designated time points, euthanize the mice by a humane, approved method.
- Dissect, collect, and weigh major organs and tissues of interest (e.g., blood, tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tail).
- Measure the radioactivity in each collected tissue sample using a calibrated gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[15]

# **Protocol 4: In Vivo SPECT/CT Imaging**



SPECT/CT imaging allows for non-invasive visualization of the radiopharmaceutical's distribution and can be used to generate time-activity curves for dosimetry.[17][18][19][20][21]

#### Procedure:

- Use a separate cohort of tumor-bearing mice (n=3-4).
- Administer ~15-20 MBq of <sup>177</sup>Lu-JM#21 derivative 7 via tail vein injection.
- At various time points (e.g., 4h, 24h, 48h, 72h), anesthetize the mice and perform wholebody SPECT/CT scans.
- SPECT Parameters (Example):
  - Isotope: <sup>177</sup>Lu
  - Energy peaks: 113 keV and 208 keV
  - Collimator: Medium-energy general-purpose (MEGP)
  - Acquisition: 360° rotation, 64 projections, 30-45 seconds per projection.
- CT Parameters (Example):
  - Voltage: 50 kVp
  - Current: 500 μA
  - Acquisition: 360° rotation.
- Reconstruct the images using an appropriate algorithm (e.g., OSEM) with corrections for attenuation and scatter.
- Co-register SPECT and CT images for anatomical localization.

# Data Presentation and Dosimetry Calculation Biodistribution Data Summary



The quantitative data from the biodistribution study (Protocol 3) should be summarized in a table. This data forms the basis for the dosimetry calculations.

Table 1: Hypothetical Biodistribution of <sup>177</sup>Lu-JM#21 Derivative 7 in Tumor-Bearing Mice (%ID/g)

Organ	1 h	4 h	24 h	48 h	72 h
Blood	2.50 ± 0.45	1.10 ± 0.21	0.25 ± 0.05	0.08 ± 0.02	0.03 ± 0.01
Tumor	8.50 ± 1.20	12.30 ± 2.15	15.10 ± 2.50	13.50 ± 2.30	11.20 ± 1.95
Heart	0.45 ± 0.08	0.30 ± 0.05	0.10 ± 0.02	0.05 ± 0.01	0.03 ± 0.01
Lungs	1.20 ± 0.25	0.80 ± 0.15	0.35 ± 0.07	0.20 ± 0.04	0.15 ± 0.03
Liver	3.10 ± 0.50	2.50 ± 0.40	1.50 ± 0.25	1.00 ± 0.18	0.70 ± 0.12
Spleen	$0.80 \pm 0.15$	0.95 ± 0.18	0.70 ± 0.13	0.50 ± 0.09	0.35 ± 0.07
Kidneys	18.50 ± 3.10	15.20 ± 2.80	7.50 ± 1.40	4.20 ± 0.80	2.10 ± 0.45
Muscle	0.30 ± 0.06	0.25 ± 0.05	0.15 ± 0.03	0.10 ± 0.02	0.08 ± 0.02
Bone	0.90 ± 0.18	1.10 ± 0.20	0.80 ± 0.15	0.60 ± 0.11	0.45 ± 0.09

Data are presented as mean  $\pm$  standard deviation (n=4 per time point).

# **Dosimetry Calculation Workflow**

The absorbed dose is calculated following the MIRD schema.[1][2][3][4] This involves several key steps:

- Time-Activity Curve (TAC) Generation: For each source organ, plot the mean %ID/g values against time. Fit these curves using exponential functions to model the uptake and clearance phases.
- Calculation of Residence Times (τ): Integrate the TACs from time zero to infinity to determine
  the total number of disintegrations that occur in each source organ per unit of administered
  activity. This value is the residence time.



Dose Calculation using OLINDA/EXM: Input the calculated residence times for each source organ into dosimetry software like OLINDA/EXM.[22][23][24][25] The software contains phantom models (e.g., adult male, adult female) and uses pre-calculated S-values (absorbed dose in a target organ per disintegration in a source organ) to compute the final absorbed doses.[1]

# **Dosimetry Results Summary**

The final output from the dosimetry software is a table of absorbed doses for each target organ.

Table 2: Hypothetical Estimated Absorbed Doses for <sup>177</sup>Lu-JM#21 Derivative 7 in an Adult Male Phantom

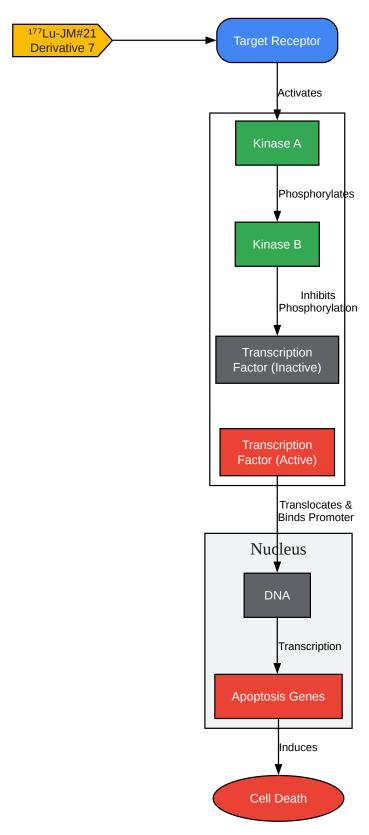


Organ	Absorbed Dose (mGy/MBq)		
Adrenals	0.25		
Brain	0.05		
Breasts	0.08		
Gallbladder Wall	0.35		
LLI Wall	0.41		
Small Intestine	0.38		
Stomach Wall	0.29		
ULI Wall	0.65		
Heart Wall	0.21		
Kidneys	2.85		
Liver	0.55		
Lungs	0.22		
Pancreas	0.28		
Red Marrow	0.15		
Spleen	0.31		
Testes	0.07		
Thymus	0.12		
Thyroid	0.09		
Urinary Bladder Wall	1.20		
Total Body	0.11		

Doses are extrapolated from murine biodistribution data. The kidneys are identified as a potential dose-limiting organ.



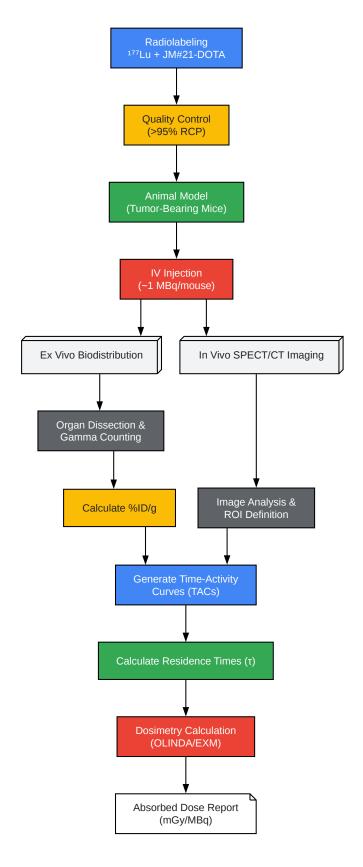
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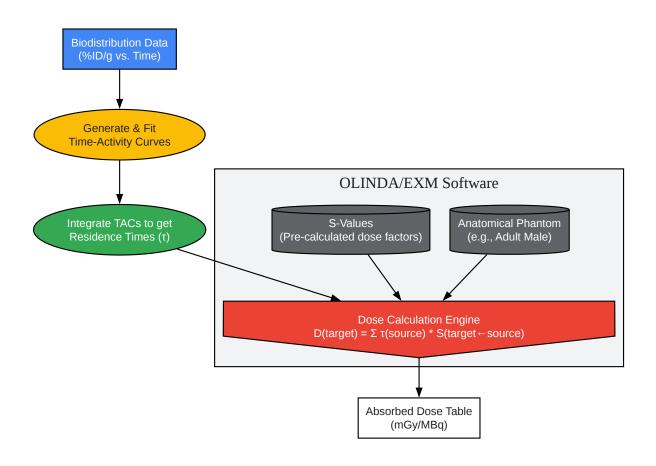
Caption: Hypothetical signaling pathway initiated by JM#21 derivative 7 binding.



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Caption: Experimental workflow from radiolabeling to dosimetry calculation.



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